molecular formula C6H19NOSi2 B1329617 N,O-Bis(trimethylsilyl)hydroxylamine CAS No. 22737-37-7

N,O-Bis(trimethylsilyl)hydroxylamine

Cat. No. B1329617
CAS RN: 22737-37-7
M. Wt: 177.39 g/mol
InChI Key: ZAEUMMRLGAMWKE-UHFFFAOYSA-N
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Description

N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is known to participate in reactions that involve silyl group rearrangements and can act as a precursor to other functional groups through various chemical transformations .

Synthesis Analysis

The synthesis of N,O-Bis(trimethylsilyl)hydroxylamine and its derivatives has been explored through different methods. One approach involves the diorganofluorosilylation of 1,2-bis(trimethylsilyl)hydroxylamines at low temperatures, leading to O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines. These compounds can undergo thermal rearrangement to their isomeric forms, which is found to be irreversible . Another method includes the reaction of fluoro- and aminofluorosilanes with the lithium salt of N,O-bis(trimethylsilyl)hydroxylamine, resulting in various substituted hydroxylamines . Additionally, the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride has been shown to result in deprotonation followed by N-O bond cleavage and 1,2-silylshift, leading to a complex potassium-silicon-oxygen compound .

Molecular Structure Analysis

The molecular structure of N,O-Bis(trimethylsilyl)hydroxylamine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies have confirmed the structures of the synthesized compounds and provided insight into the nature of the rearrangements and bond cleavages that occur during their formation .

Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)hydroxylamine is involved in a variety of chemical reactions. It can act as a precursor to amines through nucleophilic addition reactions with organozinc halides in the presence of trimethylsilyl chloride . It also participates in the synthesis of aminomethylphosphinic acids when reacted with bis(trimethylsiloxy)phosphine . Furthermore, it has been shown to undergo N-O bond cleavage during deprotonation, which is an interesting reaction pathway for the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,O-Bis(trimethylsilyl)hydroxylamine and its derivatives are closely related to their molecular structure and the nature of the substituents attached to the silicon atoms. The stability of these compounds under various conditions, as well as their reactivity towards different reagents, is of significant interest. For instance, the irreversible rearrangement of silyl groups between oxygen and nitrogen in tris(silyl)hydroxylamines is attributed to anomeric stabilization, which is a key factor in their chemical behavior .

Scientific Research Applications

Gas Chromatography Derivatives

N,O-bis(trimethylsilyl)hydroxylamine has been investigated for its use in creating volatile derivatives for gas chromatography. It is particularly useful in reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing derivatives directly from the salt residue. This application enhances the analysis of various organic compounds through gas chromatography (Poole, Llater, & Orrell, 1976).

Chemical Rearrangements

The compound exhibits interesting behavior in chemical rearrangements, such as the irreversible rearrangement of silyl groups between oxygen and nitrogen. These rearrangements have implications for understanding molecular dynamics and synthesis processes (Wolfgramm, Müller, & Klingebiel, 1998).

Structural Analysis

N,O-bis(trimethylsilyl)hydroxylamine has been used to investigate the structure and rearrangement reactions of bis(organosilyl)(organostannyl)hydroxylamines. Such studies contribute to the broader understanding of organometallic chemistry and the behavior of silicon compounds in various reactions (Schmatz, Ebker, Labahn, Stoll, & Klingebiel, 2003).

Bond Cleavage Studies

The compound plays a role in studies investigating bond cleavage mechanisms, like the deprotonation leading to N-O bond cleavage and silylshift reactions. These insights are critical for understanding complex chemical transformations (Venugopal, Willner, & Mitzel, 2008).

Synthesis of Isoxazolidines

In organic synthesis, it is used in the regioselective synthesis of substituted isoxazolidines. This demonstrates its utility in creating complex organic structures which can have various applications inmedicinal chemistry and material science (Benfatti, Cardillo, Gentilucci, Mosconi, & Tolomelli, 2008).

Catalysis and Asymmetric Synthesis

N,O-bis(trimethylsilyl)hydroxylamine is instrumental in the conjugate addition to alkylidene and arylidene malonates in the presence of Lewis acids, which is a critical process in catalytic and enantioselective synthesis. This application is significant in the field of asymmetric synthesis, which is crucial for the production of chiral drugs and other bioactive molecules (Cardillo, Gentilucci, Gianotti, Kim, Perciaccante, & Tolomelli, 2001).

Electrophilic Amination

The compound is used in the electrophilic amination of higher order cuprates. This methodology is valuable in organic synthesis, especially for the introduction of amino groups in a variety of organic substrates, which is a fundamental step in synthesizing many pharmaceuticals and fine chemicals (Casarini, Dembech, Lazzari, Marini, Reginato, Ricci, & Seconi, 1993).

Synthesis of Isoxazolidin-5-ones

It is also employed in the synthesis of isoxazolidin-5-ones via conjugate addition followed by cyclization. This process highlights its role in creating heterocyclic compounds, which are often key structures in bioactive compounds (Baldwin, Harwood, & Lombard, 1984).

Safety And Hazards

N,O-Bis(trimethylsilyl)hydroxylamine is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Future Directions

N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates . This suggests potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

[dimethyl-(trimethylsilyloxyamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUMMRLGAMWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177276
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Bis(trimethylsilyl)hydroxylamine

CAS RN

22737-37-7
Record name N,O-Bis(trimethylsilyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
A Casarini, P Dembech, D Lazzari… - The Journal of …, 1993 - ACS Publications
In the reaction of higher order cyanocuprates with JV, 0-bis (trimethyIsilyl) hydroxylamine delivery of the NHSiMegmoiety to one of the anionic ligands in the cuprate takes place even in …
Number of citations: 106 pubs.acs.org
JR Hwu, JA Robl, N Wang, DA Anderson… - Journal of the …, 1989 - pubs.rsc.org
The title compound was readily prepared from MeNHOH·HCl under alkaline conditions with silylating reagents: use of either Me3SiSiMe3 as a ‘counterattack reagent’ or Me3SiCl in a …
Number of citations: 12 pubs.rsc.org
R Wolfgramm, U Klingebiel… - … für anorganische und …, 1998 - Wiley Online Library
O‐Halogenosilyl‐N,N‐bis(trimethylsilyl)hydroxylamines – Synthesis, Crystal Structure, and Reactions The substitution of halogenosilanes on lithiated N,O‐bis(trimethylsilyl)‐…
Number of citations: 7 onlinelibrary.wiley.com
MJP Harger, PA Shimmin - Tetrahedron, 1992 - Elsevier
Treatment of Pr i 2 P(O)Cl with Me 3 SiNHOSiMe 3 gives Pr i 2 P(O)NHOSiMe 3 , which is desilylated by methanol giving Pr i 2 P(O)NHOH. The Op-nitrobenzenesulphonyl derivative of …
Number of citations: 22 www.sciencedirect.com
S Schmatz, F Diedrich, C Ebker… - European Journal of …, 2002 - Wiley Online Library
O‐Lithio‐N,N‐bis(trimethylsilyl)hydroxylamide, LiO−N(SiMe 3 ) 2 , reacts with ClSiMe 2 H to give HMe 2 Si−O−N(SiMe 3 ) 2 (1), while LiO−N(SiMe 2 CMe 3 ) 2 reacts with C 6 H 5 SiF 3 …
A Venugopal, A Willner, NW Mitzel - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane affords a product of the formula {K 6 [OSiMe 3 ] 4 [ON(SiMe 3 ) 2 ] 2 }, resulting from …
Number of citations: 8 www.degruyter.com
D Kahya, F Eroğlu - Journal of Organometallic Chemistry, 2019 - Elsevier
Reaction of PhMgBr with (Me 3 Si)HNO(SiMe 3 )[TMSHA] in the presence of CuI or CuCN catalysis (10–20 mol %) in THF:cosolvent (cosolvent = HMPA or TMEDA) at room temperature …
Number of citations: 2 www.sciencedirect.com
R Wolfgramm, T Müller, U Klingebiel - Organometallics, 1998 - ACS Publications
Diorganofluorosilylation of 1,2-bis(trimethylsilyl)hydroxylamines at low temperatures gives exclusively O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines 1a,b. The thermal …
Number of citations: 31 pubs.acs.org
J Schraml, J Hetflejš, S Šabata, V Blechta… - Collection of …, 2004 - cccc.uochb.cas.cz
As proved by 29 Si and 15 N NMR spectra, the reaction of N,O-bis(trimethylsilyl)hydroxylamine with diketene yields a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)…
Number of citations: 5 cccc.uochb.cas.cz
R Wolfgramm, U Klingebiel - Organosilicon Chemistry III: From …, 1997 - Wiley Online Library
O‐Fluorosilylhydroxylamines contain two functional groups. By treating with lithiumorganyls LiF elimination and ring closure are observed. The reaction of lithiated N, O‐bis(trimethyl)…
Number of citations: 3 onlinelibrary.wiley.com

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